![molecular formula C5H9NO4S B2973790 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid CAS No. 63459-24-5](/img/structure/B2973790.png)
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid
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Overview
Description
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid is an organic compound with the molecular formula C5H9NO4S and a molecular weight of 179.2 . It appears as a powder and is stored at a temperature of 4°C .
Molecular Structure Analysis
The molecular structure of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid can be represented by the SMILES stringC1CN(S(=O)(=O)C1)CC(=O)O
. The InChI representation is InChI=1S/C5H9NO4S/c7-5(8)4-6-2-1-3-11(6,9)10/h1-4H2,(H,7,8)
. Physical And Chemical Properties Analysis
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid is a powder with a molecular weight of 179.2 . Its IUPAC name is (1,1-dioxido-2-isothiazolidinyl)acetic acid . The compound is stored at a temperature of 4°C .Scientific Research Applications
Synthesis of Bioactive Molecules
Thiazolidine derivatives, including 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid, are key intermediates in the synthesis of various bioactive molecules. They serve as building blocks for the creation of compounds with diverse therapeutic properties . The presence of sulfur in the thiazolidine ring enhances pharmacological activities, making these derivatives valuable in drug design and development.
Anticancer Agents
Research has shown that thiazolidine derivatives exhibit potential anticancer activities. The structural motif of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid can be modified to target specific cancer cells, providing a pathway for the development of new anticancer drugs .
Antimicrobial Applications
The thiazolidine core is known to possess antimicrobial properties. Derivatives of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid can be synthesized to act against a variety of bacterial and fungal pathogens, contributing to the field of antimicrobial chemotherapy .
Anti-inflammatory and Analgesic Compounds
Due to their chemical structure, thiazolidine derivatives are explored for their anti-inflammatory and analgesic effects. This makes 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid a candidate for the synthesis of new non-steroidal anti-inflammatory drugs (NSAIDs) and pain relievers .
Neuroprotective Properties
Some thiazolidine derivatives have shown neuroprotective properties, suggesting that 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid could play a role in the treatment of neurodegenerative diseases. Its derivatives may help in protecting neuronal cells from damage or death .
Antioxidant Activity
Thiazolidine derivatives are also investigated for their antioxidant activity. The modification of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid can lead to the development of compounds that help in neutralizing free radicals, thereby preventing oxidative stress-related diseases .
Safety and Hazards
The compound has a GHS07 signal word of “Warning” and hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c7-5(8)4-6-2-1-3-11(6,9)10/h1-4H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZVKANCYYRWBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid |
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